molecular formula C39H50NO2PS B13660872 (R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B13660872
M. Wt: 627.9 g/mol
InChI Key: SPPWTTTZCGMIIW-HBUNMRBDSA-N
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Description

®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and significant applications in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic reactions. One common approach is the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the methoxy group allows for oxidation reactions, leading to the formation of corresponding aldehydes or ketones.

    Reduction: The sulfinamide group can be reduced to the corresponding amine under suitable conditions.

    Substitution: The diphenylphosphanyl group can participate in substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydride. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the methoxy group can yield aldehydes or ketones, while reduction of the sulfinamide group produces amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a ligand in asymmetric catalysis, facilitating the formation of chiral products with high enantioselectivity. Its unique structure allows for effective coordination with transition metals, enhancing the efficiency of catalytic processes .

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its ability to form stable complexes with metal ions makes it valuable in metalloprotein studies.

Medicine

In medicine, derivatives of this compound are explored for their potential therapeutic applications, including as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials, due to its versatile reactivity and stability .

Mechanism of Action

The mechanism of action of ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to active sites, modulating the activity of the target molecules. This interaction can lead to inhibition or activation of biochemical pathways, depending on the nature of the target and the specific functional groups involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-N-(®-(3,5-Di-tert-butyl-4-methoxyphenyl)(2-(diphenylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide apart is its combination of functional groups, which provides a unique reactivity profile and makes it suitable for a wide range of applications in different fields. Its ability to form stable complexes with metals and participate in various chemical reactions highlights its versatility and potential for innovative research and industrial applications.

Properties

Molecular Formula

C39H50NO2PS

Molecular Weight

627.9 g/mol

IUPAC Name

N-[(R)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-diphenylphosphanylphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C39H50NO2PS/c1-37(2,3)32-26-28(27-33(36(32)42-11)38(4,5)6)35(40(10)44(41)39(7,8)9)31-24-18-19-25-34(31)43(29-20-14-12-15-21-29)30-22-16-13-17-23-30/h12-27,35H,1-11H3/t35-,44?/m1/s1

InChI Key

SPPWTTTZCGMIIW-HBUNMRBDSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@H](C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)N(C)S(=O)C(C)(C)C

Origin of Product

United States

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